molecular formula C24H24NOP B13832961 Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-

Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-

Cat. No.: B13832961
M. Wt: 373.4 g/mol
InChI Key: JQSHVIHPLIPLFB-HSZRJFAPSA-N
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Description

Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is a chemical compound with the molecular formula C24H24NOP and a molecular weight of 373.427221. This compound is known for its unique structure, which includes an oxazole ring substituted with a diphenylphosphino group and an isopropyl group. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with an appropriate amine and an isopropyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole oxides, while reduction can yield reduced oxazole derivatives .

Scientific Research Applications

Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- exerts its effects involves its interaction with specific molecular targets. The diphenylphosphino group plays a crucial role in binding to metal centers in catalytic reactions, facilitating various chemical transformations. The oxazole ring provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isopropyl group and the chiral center at the 4-position of the oxazole ring further enhances its utility in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C24H24NOP

Molecular Weight

373.4 g/mol

IUPAC Name

diphenyl-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane

InChI

InChI=1S/C24H24NOP/c1-18(2)23-17-26-24(25-23)19-13-15-22(16-14-19)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3/t23-/m1/s1

InChI Key

JQSHVIHPLIPLFB-HSZRJFAPSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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